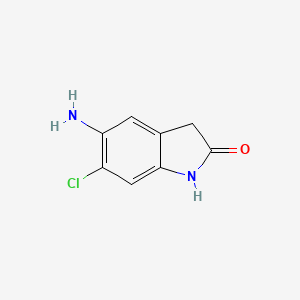

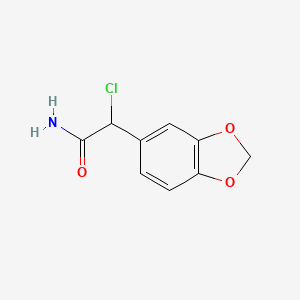

5-amino-6-chloro-2,3-dihydro-1H-indol-2-one

Descripción general

Descripción

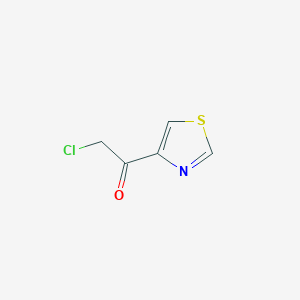

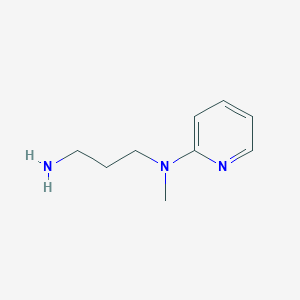

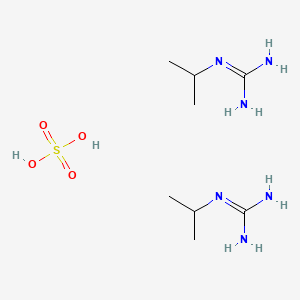

5-amino-6-chloro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C8H7ClN2O. It has a molecular weight of 182.61 . This compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one is 1S/C8H7ClN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1-3,11-12H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, including 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one , have shown promise in the treatment of various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The ability to target specific pathways involved in cancer cell growth makes these compounds valuable in the development of new chemotherapeutic agents .

Antimicrobial Activity

These compounds exhibit significant antimicrobial properties, making them useful in combating infections caused by bacteria, fungi, and other pathogens. Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes .

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is attributed to their ability to modulate the immune response. This makes them potential candidates for treating inflammatory diseases and conditions such as arthritis and inflammatory bowel disease .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities, including against influenza A and Coxsackie B4 virus. They can inhibit viral replication by targeting specific proteins or enzymes crucial for the viral life cycle .

Neuroprotective Effects

Research suggests that indole derivatives can exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These effects may be due to their antioxidant properties or their ability to modulate neurotransmitter systems .

Antidiabetic Activity

Indole derivatives have shown potential in managing diabetes by influencing insulin secretion or insulin sensitivity. They may also protect against diabetes-related complications, offering a multifaceted approach to diabetes management .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

5-amino-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQROGWWVNTWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77859-59-7 | |

| Record name | 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)